molecular formula C21H15BrN3O3P B2519853 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile CAS No. 2445792-91-4

4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile

Cat. No.: B2519853
CAS No.: 2445792-91-4
M. Wt: 468.247
InChI Key: QLISPUFWNGYFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile is a complex organic compound characterized by its unique structure, which includes bromophenyl, cyanophenoxy, and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl group, followed by the introduction of a cyanophenoxy group through nucleophilic substitution. The final step involves the phosphorylation of the intermediate compound to yield the target molecule. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

4-[[(4-bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN3O3P/c22-19-7-1-18(2-8-19)15-25-29(26,27-20-9-3-16(13-23)4-10-20)28-21-11-5-17(14-24)6-12-21/h1-12H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISPUFWNGYFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNP(=O)(OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.